molecular formula C15H18N4O2 B2450300 N'-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 1285540-29-5

N'-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2450300
CAS No.: 1285540-29-5
M. Wt: 286.335
InChI Key: LKLJRGKJUSGKTF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff bases, which are known for their versatile biological and chemical properties This compound is characterized by the presence of a hydrazone moiety, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding hydrazide and aldehyde or ketone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: The original hydrazide and aldehyde or ketone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities. Schiff bases are known to exhibit significant biological activities, making them potential candidates for drug development.

    Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-(2-Hydroxyphenyl)ethylidene)isonicotinohydrazide: Another Schiff base with similar structural features and biological activities.

    N’-(1-(2-Hydroxyphenyl)ethylidene)-3-methoxybenzene-1-carbohydrazide: A related compound with a methoxy group, exhibiting similar chemical properties.

Uniqueness

N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its ability to form complexes with metals and interact with biological targets, making it a distinct compound within the class of Schiff bases.

Properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9(2)12-8-13(18-17-12)15(21)19-16-10(3)11-6-4-5-7-14(11)20/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLJRGKJUSGKTF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303106-57-2
Record name N'-(1-(2-HYDROXYPHENYL)ETHYLIDENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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